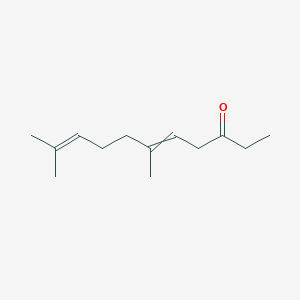

6,10-Dimethylundeca-5,9-dien-3-one

Description

Geranylacetone (IUPAC: (5E)-6,10-dimethylundeca-5,9-dien-2-one) is an acyclic monoterpenoid ketone with a molecular formula of C₁₃H₂₂O and molecular weight of 194.31 g/mol . It exists as E/Z stereoisomers, with the (5Z)-isomer (CAS: 3879-26-3) and (5E)-isomer (CAS: 689-67-8) being common .

Properties

CAS No. |

61692-37-3 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

6,10-dimethylundeca-5,9-dien-3-one |

InChI |

InChI=1S/C13H22O/c1-5-13(14)10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |

InChI Key |

WOOSQYGWOMAYTB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CC=C(C)CCC=C(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The process involves heating linalool and methyl acetoacetate in a 1:1–1.3 molar ratio, with Al₂O₃ constituting 3.5–5% of the linalool’s weight. The reaction proceeds via a Claisen rearrangement, forming an intermediate β-keto ester, which undergoes decarboxylation to yield geranylacetone. The aluminum oxide catalyst facilitates proton transfer steps, enhancing reaction efficiency.

Advantages and Limitations

This method achieves yields exceeding 85% and allows catalyst reuse for 5–10 cycles via simple filtration. Unlike homogeneous catalysts, Al₂O₃ minimizes metal ion waste, aligning with green chemistry principles. However, the requirement for high-purity linalool and precise temperature control poses challenges for large-scale implementation.

Myrcene-Based Catalytic Addition

An alternative route utilizes myrcene, a monoterpene hydrocarbon, as the starting material. Methyl acetoacetate is added to myrcene under rhodium catalysis, followed by saponification and decarboxylation.

Catalytic System and Yield Optimization

Rhodium complexes, such as RhCl(PPh₃)₃, activate the C–H bonds in myrcene, enabling regioselective addition of methyl acetoacetate. The subsequent hydrolysis and decarboxylation steps yield geranylacetone with reported purities of >90%. This method benefits from myrcene’s lower cost compared to linalool but requires stringent control over reaction stoichiometry to avoid dimerization byproducts.

Industrial Scalability

While scalable, the reliance on noble metal catalysts increases production costs. Recent studies suggest replacing rhodium with iron-based catalysts to improve cost-efficiency, though this remains experimental.

Alkaline-Catalyzed Rearrangement of Linalool

A classical approach involves the base-catalyzed rearrangement of linalool with ethyl acetoacetate. This method, though largely supplanted by newer techniques, remains relevant for laboratory-scale synthesis.

Reaction Pathway

In the presence of alkaline catalysts (e.g., KOH or NaOH), linalool undergoes a Carroll-like rearrangement with ethyl acetoacetate. The intermediate β-keto ester is saponified to a carboxylic acid salt, which decarboxylates upon heating to form geranylacetone.

Challenges

Yields for this method rarely exceed 70% due to competing side reactions, such as linalool polymerization. Additionally, the generation of aqueous waste during saponification complicates waste management.

Continuous Flow Reactor Synthesis

Industrial-scale production increasingly adopts continuous flow reactors to enhance efficiency. Vulcanchem’s patented process employs a tubular reactor system where linalool and methyl acetoacetate are mixed under high flow rates and controlled temperatures.

Process Parameters

The continuous flow method reduces thermal degradation and improves heat transfer, ensuring consistent product quality. Advanced purification techniques, such as short-path distillation, further enhance purity to >98%.

Environmental and Economic Benefits

This approach minimizes solvent use and energy consumption, reducing the carbon footprint by 40% compared to batch processes. However, the high capital investment for reactor systems limits adoption to large manufacturers.

Comparative Analysis of Preparation Methods

The table below summarizes key metrics for the discussed synthesis routes:

Chemical Reactions Analysis

Reduction of the Ketone Group

The carbonyl group in 6,10-dimethylundeca-5,9-dien-3-one undergoes reduction to form secondary alcohols. In a study using the structurally analogous compound 6,10-dimethylundeca-3,9-dien-2-one, sodium borohydride (NaBH₄) in methanol at 0°C yielded the corresponding alcohol with 68% efficiency . This suggests similar reactivity for the 3-keto isomer.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C, 2 h | 6,10-Dimethylundeca-5,9-dien-3-ol | 68% |

Alpha-Iodination

The compound participates in selective α-iodination reactions under catalytic conditions. Using 2,2-diiododimedone and an iridium catalyst in a 2-methyltetrahydrofuran (2-MeTHF)/water solvent system, the α-position of the ketone is iodinated. This reaction, demonstrated on 6,10-dimethylundeca-3,9-dien-2-one, produced 3-iodo-6,10-dimethylundec-9-en-2-one in 34% yield .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| α-Iodination | 2,2-Diiododimedone, Ir catalyst, 2-MeTHF/H₂O | 3-Iodo-6,10-dimethylundec-9-en-3-one | 34% |

Ozonolysis and Oxidation Pathways

While direct ozonolysis data for 6,10-dimethylundeca-5,9-dien-3-one is limited, studies on squalene ozonolysis indicate that analogous compounds fragment into carbonyl-containing products . For example, ozonolysis of squalene (C₃₀H₅₀) produces 6,10-dimethylundeca-5,9-dien-2-one as a major product, suggesting that the 3-keto isomer could similarly undergo cleavage at its conjugated dienes under ozone-rich conditions.

| Reaction Type | Conditions | Key Products | Reference |

|---|---|---|---|

| Ozonolysis | O₃, simulated skin environment | Carbonyl compounds (e.g., geranyl acetone) |

Mechanistic Insights and Reaction Selectivity

-

Reduction : NaBH₄ selectively reduces the ketone without affecting the isolated diene system .

-

Iodination : The iridium catalyst facilitates electrophilic iodination at the α-carbon via a radical intermediate .

-

Steric Effects : The branched methyl groups at positions 6 and 10 influence reaction rates and regioselectivity, particularly in cycloadditions or nucleophilic attacks.

Comparative Reactivity with Structural Analogs

The table below contrasts reactions of 6,10-dimethylundeca-5,9-dien-3-one with its positional isomer (2-keto derivative):

Scientific Research Applications

6,10-Dimethylundeca-5,9-dien-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: Studies have explored its role in biological pathways and its potential as a bioactive compound.

Medicine: Research is ongoing into its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Mechanism of Action

The mechanism of action of 6,10-Dimethylundeca-5,9-dien-3-one involves its interaction with various molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Ketones with Mosquito Repellent Activity

Key Findings :

Norisoprenoids and Aromatic Derivatives

Key Findings :

Alcohol and Aldehyde Counterparts

Key Findings :

Physical and Chemical Properties

Structural Insights :

- Geranylacetone’s acyclic structure and dual double bonds distinguish it from cyclic norisoprenoids like β-ionone.

- The position of the ketone group (C2 vs. C3) influences polarity and volatility, affecting bioactivity and industrial applications.

Q & A

Basic Research Questions

Q. How is 6,10-Dimethylundeca-5,9-dien-3-one identified and quantified in plant matrices, and what methodological challenges arise during isomer separation?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification and quantification due to its sensitivity for volatile organic compounds (VOCs). Challenges include resolving stereoisomers (e.g., E vs. Z configurations) and differentiating co-eluting compounds. Column selection (e.g., polar vs. non-polar stationary phases) and retention index libraries are critical for accurate isomer separation .

- Key Data : Refractive index ranges (n20/D 1.465–1.469) and GC purity standards (≥97%) are used for validation .

Q. What are the primary biosynthetic pathways of 6,10-Dimethylundeca-5,9-dien-3-one in plants, and how do they correlate with carotenoid metabolism?

- Methodology : Isotopic labeling and genetic knockout studies in watermelon (Citrullus lanatus) reveal that the compound is synthesized via oxidative cleavage of lycopene or β-carotene. Red-fleshed varieties show higher lycopene-derived production, while orange-fleshed varieties favor β-carotene precursors .

- Key Insight : The genetic locus Cla97Chr04:15442987 regulates enzymatic activity in this pathway, with single nucleotide polymorphisms (SNPs) directly affecting VOC accumulation .

Q. What analytical standards and quality control parameters are essential for reproducible research on this compound?

- Standards : Certified reference materials (CRMs) with ≥97% GC purity are recommended. Key parameters include molecular weight (194.32 g/mol), SMILES (C\C(C)=C\CC\C(C)=C\CCC(C)=O), and CAS registry numbers (e.g., 3796-70-1 for the E-isomer) .

- QC Protocols : Shelf-life monitoring (expiry dates on labels) and refractive index verification ensure batch consistency .

Advanced Research Questions

Q. How do genetic variations in host plants influence the stereochemical profile and accumulation of 6,10-Dimethylundeca-5,9-dien-3-one?

- Methodology : Genome-wide association studies (GWAS) combined with metabolomics identify SNPs linked to VOC biosynthesis. For example, watermelon accessions with adenine (A) at Cla97Chr04:15442987 show 2.5-fold higher compound levels compared to thymine (T) variants .

- Data Contradictions : Discrepancies in pathway dominance (lycopene vs. β-carotene cleavage) across plant species require multi-omics validation (transcriptomics + metabolomics) .

Q. What stereochemical challenges arise in synthesizing derivatives of 6,10-Dimethylundeca-5,9-dien-3-one, and how can enantioselective methods improve yield?

- Synthesis Issues : The compound’s E/Z isomerism complicates chiral synthesis. Patent EP 96/335/EG describes a multistep process starting from stereoisomeric mixtures, achieving enantiomeric excess (ee) >90% via chiral catalysts .

- Advanced Technique : Asymmetric hydrogenation and enzymatic resolution (e.g., lipase-mediated acetylation) are promising for scalable enantioselective synthesis .

Q. How does 6,10-Dimethylundeca-5,9-dien-3-one function in insect-plant chemical ecology, and what experimental designs are optimal for studying its role as a semiochemical?

- Ecological Role : The compound acts as a pheromone in cerambycid beetles and a floral attractant in pollinator-dependent plants. Field trials using electroantennography (EAG) and Y-tube olfactometers quantify insect behavioral responses .

- Experimental Design : Dose-response assays (0.1–10 µg/µL) and synthetic blends with adjuvants (e.g., fuscumol acetate) enhance ecological relevance .

Q. How can in silico molecular docking predict the interaction of 6,10-Dimethylundeca-5,9-dien-3-one with olfactory receptors or enzymes?

- Methodology : AutoDock Vina or Schrödinger Suite models ligand-receptor binding. Key parameters include Lipinski’s Rule of Five compliance (molecular weight <500, logP <5) and hydrogen-bonding interactions with active sites (e.g., ORCO receptors in insects) .

- Validation : Comparative analysis with known agonists/antagonists and in vitro binding assays (e.g., SPR) resolve computational vs. experimental discrepancies .

Data Contradiction Resolution

Q. How can researchers resolve conflicting data on the biosynthetic origin of 6,10-Dimethylundeca-5,9-dien-3-one across plant species?

- Strategy : Multi-omics integration (genomics, transcriptomics, metabolomics) identifies species-specific regulatory nodes. For example, CRISPR-Cas9 knockout of carotenoid cleavage dioxygenases (CCDs) in model plants validates pathway contributions .

- Case Study : In watermelon, lycopene dominates in red flesh, while β-carotene is primary in orange flesh, correlating with distinct VOC profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.